1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol
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Overview
Description
1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol is a chemical compound with the molecular formula C13H19NO. It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a dimethylamino group.
Preparation Methods
The synthesis of 1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol typically involves the following steps:
Substitution: The phenyl ring is substituted with a dimethylamino group through nucleophilic substitution reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The cyclopropyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol can be compared with other similar compounds, such as:
1-Cyclopropyl-4-(dimethylamino)-1-phenyl-1-butanol: This compound has a similar structure but with a longer carbon chain.
1-(Dimethylamino)-2-phenyl-2-butanol: This compound has a similar functional group arrangement but differs in the position of the cyclopropyl group.
2-(Dimethylamino)-2-phenyl-1-butanol: This compound has a similar functional group arrangement but lacks the cyclopropyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-[1-[2-(dimethylamino)phenyl]cyclopropyl]ethanol |
InChI |
InChI=1S/C13H19NO/c1-10(15)13(8-9-13)11-6-4-5-7-12(11)14(2)3/h4-7,10,15H,8-9H2,1-3H3 |
InChI Key |
PPEVUKSTCMFTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC=CC=C2N(C)C)O |
Origin of Product |
United States |
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